molecular formula C11H21N3 B13345379 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13345379
M. Wt: 195.30 g/mol
InChI Key: BZWNRNBGQHNPQC-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a 2-methylpropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-butyl group: This step can be carried out using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the 2-methylpropyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylpropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazole: Lacks the amine group, which can affect its reactivity and biological activity.

    4-(2-Methylpropyl)-1H-pyrazol-5-amine: Lacks the tert-butyl group, which can influence its steric properties and reactivity.

    3-Tert-butyl-1H-pyrazol-5-amine: Lacks the 2-methylpropyl group, which can affect its overall chemical properties.

Uniqueness

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to the presence of both the tert-butyl and 2-methylpropyl groups, which can significantly influence its chemical reactivity, steric properties, and potential biological activities. This combination of substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-tert-butyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7(2)6-8-9(11(3,4)5)13-14-10(8)12/h7H,6H2,1-5H3,(H3,12,13,14)

InChI Key

BZWNRNBGQHNPQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C(C)(C)C

Origin of Product

United States

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